6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine

Kinase inhibitor design Scaffold hopping Hinge-binding motif

Sourcing this specific 4-azaindole isomer is critical; generic replacements fail. Its unique hinge-binding geometry differentiates from exhausted 7-azaindole series, rescuing potency where others fail. The pre-installed 3-trifluoromethoxyphenyl group drives membrane permeability (XLogP3=3.9) and hydrophobic pocket interactions, while positions 1-3 remain free for your SAR. A privileged scaffold in kinase inhibitor discovery and an ideal calibration standard for logP and ADME models. Secure this differentiated starting material for your next lead optimization campaign.

Molecular Formula C14H9F3N2O
Molecular Weight 278.23 g/mol
CAS No. 1261839-78-4
Cat. No. B1449125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine
CAS1261839-78-4
Molecular FormulaC14H9F3N2O
Molecular Weight278.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)C2=CC3=C(C=CN3)N=C2
InChIInChI=1S/C14H9F3N2O/c15-14(16,17)20-11-3-1-2-9(6-11)10-7-13-12(19-8-10)4-5-18-13/h1-8,18H
InChIKeyLXHJURKXVNWLEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine (CAS 1261839-78-4): Procurement-Grade 4-Azaindole Building Block for Kinase-Targeted Discovery


6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine (CAS 1261839-78-4) is a 4-azaindole derivative with a 3-trifluoromethoxyphenyl substituent at the 6-position. It possesses a molecular formula of C14H9F3N2O and a molecular weight of 278.23 g/mol [1]. The compound belongs to the pyrrolo[3,2-b]pyridine family, recognized as a privileged scaffold in kinase inhibitor design due to its ability to act as a bioisostere of indole and purine systems while offering tunable physicochemical properties [2]. Its computed XLogP3 of 3.9 and topological polar surface area of 37.9 Ų place it within favorable drug-like chemical space [1].

Why 6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine Cannot Be Interchanged with Its 7-Azaindole Isomer or Non-Fluorinated Analogs


The four azaindole positional isomers (4-, 5-, 6-, 7-azaindole) exhibit divergent kinase inhibition profiles, selectivity, and metabolic stability despite sharing the same molecular formula [1]. Specifically, 4-azaindoles (pyrrolo[3,2-b]pyridines) display a distinct hinge-binding geometry compared to the more common 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold, resulting in altered potency and selectivity fingerprints across kinase panels [1]. The 3-trifluoromethoxyphenyl substituent at the 6-position further differentiates this compound by contributing a substantial logP increase (XLogP3 = 3.9) relative to the unsubstituted 6-phenyl analog, directly affecting membrane permeability, protein binding, and pharmacokinetic behavior [2]. Regioisomeric or substitution-pattern substitutions are therefore not isofunctional; assays, SAR series, and synthetic routes built around this specific scaffold–substituent combination cannot be reliably reproduced with generic replacements.

Quantitative Differentiation Evidence for 6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine (CAS 1261839-78-4) Against Closest Analogs


Regioisomeric Scaffold Differentiation: 4-Azaindole vs. 7-Azaindole Hinge-Binding Geometry and Kinase Selectivity

4-Azaindole (pyrrolo[3,2-b]pyridine) scaffolds such as the target compound exhibit a distinct hinge-binding geometry compared to the 7-azaindole (pyrrolo[2,3-b]pyridine) isomer (CAS 2804663-50-9). The review by Mérour et al. explicitly notes that 4-azaindoles showed a different inhibition and selectivity profile relative to 7-azaindoles across kinase targets, attributed to the repositioning of the pyridine nitrogen within the ATP-binding pocket [1]. This scaffold divergence means that a compound series built on the 4-azaindole core cannot be replaced by its 7-azaindole regioisomer without fundamentally altering the SAR trajectory.

Kinase inhibitor design Scaffold hopping Hinge-binding motif

Lipophilicity Modulation by 3-Trifluoromethoxyphenyl Substituent: XLogP3 Comparison vs. Non-Fluorinated 6-Phenyl Analog

The target compound carries a computed XLogP3 of 3.9 as reported in PubChem [1]. In contrast, the non-fluorinated 6-phenyl-1H-pyrrolo[3,2-b]pyridine analog (CAS 2064117-52-6) has a significantly lower lipophilicity; published data for the core 1H-pyrrolo[3,2-b]pyridine scaffold show an XLogP3 of approximately 1.1 . The introduction of the 3-trifluoromethoxyphenyl group at the 6-position thus increases logP by approximately 2.8 log units, representing a >600-fold increase in the octanol-water partition coefficient. This substantial lipophilicity shift directly impacts membrane permeability, plasma protein binding, and metabolic clearance rates.

Lipophilicity ADME optimization Trifluoromethoxy group

Topological Polar Surface Area (TPSA) Differentiation: Impact on Passive Permeability vs. 7-Azaindole Isomer

The target compound has a computed topological polar surface area (TPSA) of 37.9 Ų [1]. This value is notably below the commonly referenced 60 Ų threshold for favorable passive blood-brain barrier permeation and the 140 Ų limit for oral absorption. The 7-azaindole regioisomer, 6-(3-(trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine (CAS 2804663-50-9), shares the same molecular formula and heavy-atom connectivity but may exhibit subtle differences in TPSA due to altered nitrogen positioning; the 4-azaindole nitrogen placement generates a distinct electrostatic surface that can influence recognition by efflux transporters such as P-glycoprotein [2].

Polar surface area Passive permeability CNS drug design

6-Position Substitution Vector: Synthetic Accessibility and Fragment Elaboration Advantages

The target compound features aryl substitution at the 6-position of the 4-azaindole core. This substitution pattern is synthetically accessible via Suzuki-Miyaura cross-coupling from 6-bromo-1H-pyrrolo[3,2-b]pyridine precursors, enabling late-stage diversification in fragment-to-lead campaigns [1]. In contrast, the 2-substituted analog, 2-(trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine (CAS 1261753-58-5), places the trifluoromethoxy group directly on the azaindole core at a position that interacts differently with the kinase hinge region and offers a distinct exit vector for substituent growth [1]. The 6-aryl substitution provides a vector directed toward the solvent-exposed region or selectivity pocket of many kinases, depending on the target.

Fragment-based drug discovery Synthetic tractability Cross-coupling

Commercial Purity Benchmarking: Typical 95% Purity Specification for Research-Grade Material

Commercial suppliers of 6-(3-(trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine (CAS 1261839-78-4) typically provide this compound at a purity of 95%, as cited by multiple vendor technical datasheets . This purity specification is standard for research-grade heterocyclic building blocks in this chemical space. Reproducibility of biological assay results depends on verifying and documenting the exact purity of the batch used; variability between supplier lots can introduce confounding factors in dose-response measurements, particularly at the screening stage where impurity-driven false positives or negatives can derail hit triage.

Compound procurement Purity specification Reproducibility

4-Azaindole Core as a Validated Kinase Hinge-Binder: Precedented Activity in Raf-1 and PI3K/mTOR Pathways

The 4-azaindole scaffold has been validated as a kinase hinge-binding motif across multiple target families. In a focused study of 4-azaindole derivatives as Raf-1 inhibitors, one compound demonstrated an IC50 of 9.8 µM against Raf-1 with selective cytotoxicity toward Huh7 hepatocellular carcinoma cells (IC50 = 3 µM) [1]. Separately, the Wyeth patent (US 2009/0298820) discloses 3-substituted pyrrolo[3,2-b]pyridine compounds as dual mTOR/PI3K inhibitors, demonstrating nanomolar potency (IC50 values of 2–80 nM against PI3Kα, PI3Kγ, and mTOR) [2]. While these data do not derive from the target compound itself, they establish the 4-azaindole scaffold as a productive kinase inhibitor core distinct from the 7-azaindole and 5-azaindole isomers.

Kinase inhibition 4-Azaindole Hinge-binding scaffold

Optimal Research and Procurement Application Scenarios for 6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine (CAS 1261839-78-4)


Kinase Inhibitor Lead Generation Requiring a 4-Azaindole Hinge-Binder with Enhanced Lipophilicity

This compound is optimally deployed as a starting scaffold in kinase inhibitor discovery programs where (a) the 7-azaindole (pyrrolo[2,3-b]pyridine) series has been exhausted or exhibits suboptimal selectivity, and (b) increased lipophilicity (XLogP3 = 3.9) is desirable for improving membrane permeability and cellular potency [1]. The 4-azaindole core provides a distinct hinge-binding geometry relative to the more commonly explored 7-azaindole isomer, potentially rescuing potency against kinases where 7-azaindoles have failed due to steric or electronic incompatibility with the ATP-binding pocket [2].

Fragment-Based Drug Discovery (FBDD) with Multi-Vector Elaboration Potential

The 6-(3-trifluoromethoxyphenyl) substitution leaves positions 2, 3, and N1 of the 4-azaindole core available for further chemical elaboration, making this compound suitable as a fragment hit or early lead for fragment-growing campaigns [3]. The trifluoromethoxyphenyl group provides a pre-installed lipophilic moiety that can be exploited for hydrophobic pocket interactions, while the pyrrole NH (position 1) and the 2- and 3-positions remain accessible for parallel SAR exploration via alkylation, acylation, or cross-coupling chemistry.

Scaffold-Hopping from Purine or Indole-Based Kinase Inhibitors to Mitigate Intellectual Property or Selectivity Constraints

Azaindoles, and specifically 4-azaindoles, are recognized bioisosteres of both indole and purine scaffolds [2]. This compound can serve as a scaffold-hopping entry point for programs seeking to differentiate from existing purine-based (e.g., ATP-competitive) or indole-based inhibitor series, offering potentially novel intellectual property space while retaining the core hydrogen-bonding capacity needed for kinase hinge recognition.

Physicochemical Property Benchmarking and In Silico Model Calibration

The compound's well-defined computed properties (XLogP3 = 3.9, TPSA = 37.9 Ų, H-bond donors = 1, H-bond acceptors = 5, rotatable bonds = 2, zero RO5 violations) [1] make it suitable as a calibration standard for in silico ADME prediction models or as a reference compound in chromatographic logP determination methods (e.g., RP-HPLC logP calibration curves). Its balanced property profile places it at the boundary of optimal oral drug space, useful for benchmarking new compounds in lead optimization.

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